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Compound of Interest

Compound Name:
2-Hydroxyquinoline-7-carboxylic

acid

Cat. No.: B2794258 Get Quote

2-Hydroxyquinoline-7-carboxylic acid is a heterocyclic aromatic compound built upon a

quinoline core. The strategic placement of a hydroxyl group at the 2-position and a carboxylic

acid at the 7-position endows this molecule with unique chemical reactivity and significant

potential across various scientific domains. While its isomer, 8-hydroxyquinoline, is widely

recognized as a potent metal-chelating agent and fluorescent probe, 2-hydroxyquinoline-7-
carboxylic acid presents its own distinct opportunities as a versatile synthetic intermediate in

medicinal chemistry and as a scaffold for the development of novel enzyme inhibitors.[1][2]

This guide provides a detailed exploration of the core applications of 2-Hydroxyquinoline-7-
carboxylic acid, moving from its fundamental properties and handling to specific, field-proven

experimental protocols. The methodologies described herein are designed to be self-validating,

with an emphasis on the scientific rationale behind each step, empowering researchers to not

only execute experiments but also to innovate upon these foundational techniques.

Physicochemical Properties and Essential Handling
Understanding the fundamental properties of 2-Hydroxyquinoline-7-carboxylic acid is critical

for its effective use in any experimental setting. The compound is typically a solid at room

temperature with high thermal stability, a characteristic influenced by intramolecular hydrogen

bonding.[1]
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Property Value Reference

CAS Number 320349-89-1 [3]

Molecular Formula C₁₀H₇NO₃ [1]

Molecular Weight 189.17 g/mol [1]

Appearance
Solid, typically pale yellow to

reddish-yellow powder
[2]

Melting Point > 300 °C [1]

Solubility
Soluble in polar organic

solvents (e.g., DMSO, DMF)
[1]

Storage
Store in a cool, dry, dark place,

protected from moisture
[1][2]

Protocol 1: Preparation of Stock Solutions
The accuracy of any experiment begins with the precise preparation of reagents. Due to its

limited aqueous solubility, a polar organic solvent is required to prepare a stock solution of 2-
Hydroxyquinoline-7-carboxylic acid.

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration

stock solutions for most biological assays. Its high polarity effectively solvates the molecule,

and it is miscible with the aqueous buffers typically used in these experiments.

Step-by-Step Methodology:

Tare the Vial: Accurately weigh an empty, sterile microcentrifuge tube or glass vial.

Weigh the Compound: Carefully add the desired amount of 2-Hydroxyquinoline-7-
carboxylic acid powder to the vial. For example, to prepare a 10 mM stock solution, weigh

out 1.8917 mg for 1 mL of solvent.

Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
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Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial

to 37°C or use a sonicating water bath to ensure complete dissolution. Visually inspect the

solution against a light source to confirm no solid particulates remain.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store at -20°C or -80°C for long-term stability.

Application I: A Versatile Intermediate in Medicinal
Chemistry
The dual functionality of the hydroxyl and carboxylic acid groups makes 2-Hydroxyquinoline-
7-carboxylic acid a valuable starting material for synthesizing more complex molecules and

compound libraries.[1][4] These reactive sites allow for a wide range of chemical

transformations, including esterification, amidation, and etherification, enabling the exploration

of structure-activity relationships (SAR) in drug discovery programs.[5]

Protocol 2: Synthesis of a Carboxamide Derivative via
Amide Coupling
This protocol details a representative workflow for coupling the carboxylic acid moiety with a

primary amine to form a carboxamide derivative, a common structural motif in

pharmacologically active compounds.

Causality: Amide bond formation is a cornerstone of medicinal chemistry. This protocol uses a

standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid, facilitating

its reaction with an amine under mild conditions to produce high yields.
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Workflow: Amide Coupling Synthesis

Start: 2-Hydroxyquinoline-
7-carboxylic acid

Dissolve in DMF with
primary amine and DIPEA

Activate Carboxylic Acid:
Add HATU solution

Stir at Room Temperature
(2-12 hours)

Monitor Reaction
(TLC or LC-MS)

Quench Reaction:
Add Water

Upon Completion

Extract with Ethyl Acetate

Purify Crude Product
(Column Chromatography)

Characterize Final Product
(NMR, MS)

Pure Carboxamide Derivative

Click to download full resolution via product page

Caption: General experimental workflow for amide coupling synthesis.
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Step-by-Step Methodology:

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 2-Hydroxyquinoline-7-carboxylic acid (1.0 eq) and the desired

primary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture to act as a

non-nucleophilic base. Stir for 5 minutes.

Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

Add this solution dropwise to the reaction mixture at 0°C (ice bath).

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 2-12 hours).

Work-up: Once complete, pour the reaction mixture into a separatory funnel containing

water.

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as

ethyl acetate.

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude material using flash column chromatography on silica gel to

yield the pure carboxamide derivative.

Characterization: Confirm the structure and purity of the final compound using techniques

such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Application II: Screening for Metalloenzyme
Inhibition
The 8-hydroxyquinoline scaffold is a well-established metal-binding pharmacophore used in the

design of inhibitors for metalloenzymes.[6] By analogy, the nitrogen atom of the quinoline ring

and the adjacent hydroxyl group in the 2-hydroxyquinoline tautomer can form a bidentate

chelation site for essential metal ions (e.g., Zn²⁺, Fe²⁺, Mg²⁺) within an enzyme's active site.

This makes 2-Hydroxyquinoline-7-carboxylic acid and its derivatives promising candidates

for screening as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix

metalloproteinases (MMPs).[6][7]
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Workflow: Evaluating a Potential Fluorescent Probe

Start: 2-HQ-7-CA
Stock Solution

Characterize Photophysics:
Record Abs/Em Spectra

Selectivity Screening:
Add Panel of Metal Ions

Analyze Fluorescence
Response (Turn-on/off)

Perform Titration with
Hit Metal Ion(s)

If Selective

Determine Stoichiometry
(Job's Plot)

Calculate Limit of
Detection (LOD)

Characterized Probe
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b2794258?utm_src=pdf-custom-synthesis
https://sriramchem.com/product/2-hydroxyquinoline-4-carboxylic-acid/
https://www.chemimpex.com/products/43924
https://cymitquimica.com/products/54-OR302278/2-hydroxyquinoline-7-carboxylic-acid/
https://patents.google.com/patent/CN112500341B/en
https://patents.google.com/patent/CN112500341B/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912809/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://www.benchchem.com/product/b2794258#experimental-protocol-for-using-2-hydroxyquinoline-7-carboxylic-acid
https://www.benchchem.com/product/b2794258#experimental-protocol-for-using-2-hydroxyquinoline-7-carboxylic-acid
https://www.benchchem.com/product/b2794258#experimental-protocol-for-using-2-hydroxyquinoline-7-carboxylic-acid
https://www.benchchem.com/product/b2794258#experimental-protocol-for-using-2-hydroxyquinoline-7-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2794258?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

